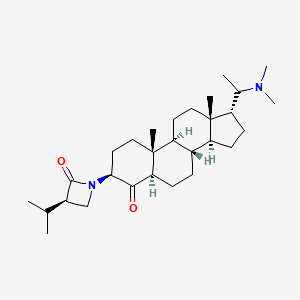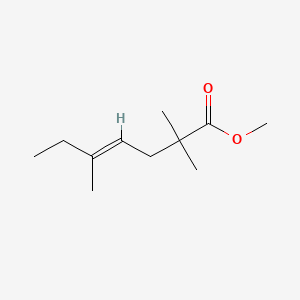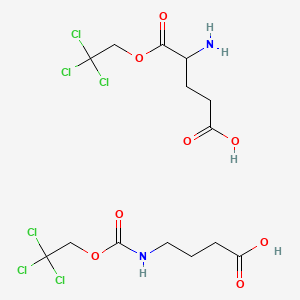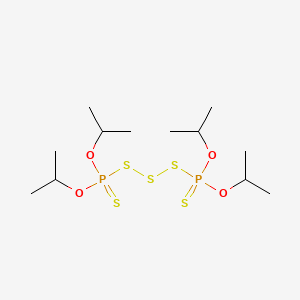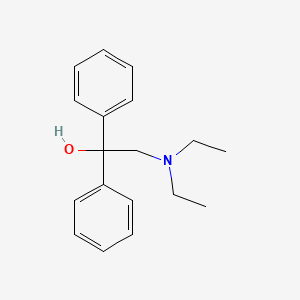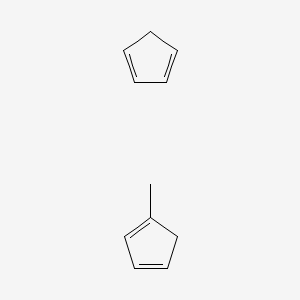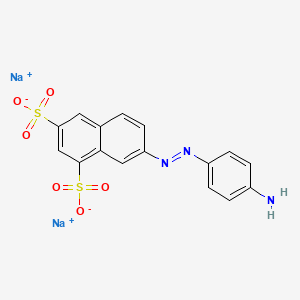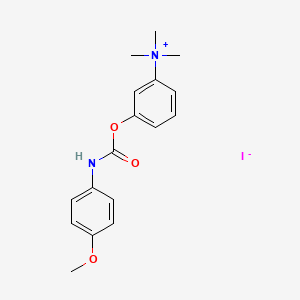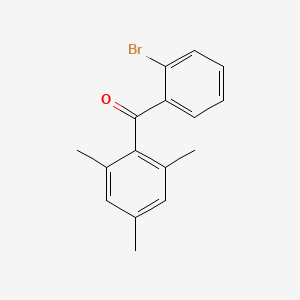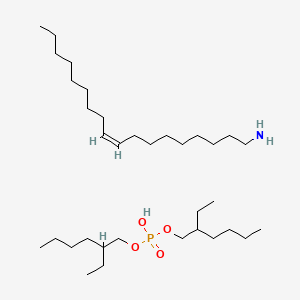![molecular formula C15H16N2O6 B13763242 2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- CAS No. 779327-07-0](/img/structure/B13763242.png)
2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- is a complex organic compound with a molecular formula of C15H17NO4. This compound is characterized by the presence of a furan ring, a carboxamide group, and a nitro group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- typically involves the reaction of 2-furancarboxylic acid with 3,4-dimethoxyphenethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The nitro group is introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran ring.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-Furancarboxamide, N-[2-(3,4-diaminophenyl)ethyl]-5-nitro-.
Reduction: Formation of 2-Tetrahydrofurancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The furan ring and the phenyl ring contribute to the compound’s ability to interact with different molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Furancarboxamide, N-methyl-
- 2-Furancarboxamide, N-(2,5-dimethoxyphenyl)-
- N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylfuran-2-carboxamide
Uniqueness
2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- is unique due to the presence of both the nitro group and the methoxy-substituted phenyl ring. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. The nitro group enhances its potential as a bioactive molecule, while the methoxy groups contribute to its stability and solubility.
Propriétés
Numéro CAS |
779327-07-0 |
|---|---|
Formule moléculaire |
C15H16N2O6 |
Poids moléculaire |
320.30 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C15H16N2O6/c1-21-11-4-3-10(9-13(11)22-2)7-8-16-15(18)12-5-6-14(23-12)17(19)20/h3-6,9H,7-8H2,1-2H3,(H,16,18) |
Clé InChI |
BAUAEOIRUYRRSQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(O2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


